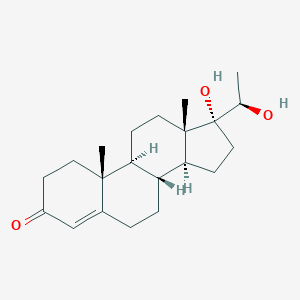

(20R)-17,20-Dihydroxypregn-4-en-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASCESDECGBIBB-FSHQYNQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873499 | |

| Record name | (20R)-17,20-Dihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1662-06-2 | |

| Record name | 17α,20β-Dihydroxy-4-pregnen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1662-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17alpha,20beta-Dihydroxypregn-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20R)-17,20-Dihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Production of 20r 17,20 Dihydroxypregn 4 En 3 One

Precursor Steroids and Metabolic Pathways

The production of (20R)-17,20-Dihydroxypregn-4-en-3-one is intricately linked to the metabolic pathways of several key steroid hormones. These pathways provide the necessary molecular framework upon which specific enzymes act to introduce the hydroxyl groups at the C17 and C20 positions.

Progesterone (B1679170) is a central intermediate in steroidogenesis and a primary precursor for the synthesis of this compound. The conversion process is initiated by the hydroxylation of progesterone at the 17α-position, a reaction that yields 17α-hydroxyprogesterone. This intermediate is a critical branch point in steroid synthesis, leading to the production of glucocorticoids and androgens. Subsequent reduction of the 20-keto group of 17α-hydroxyprogesterone results in the formation of this compound. researchgate.netnih.gov This metabolic transformation highlights a significant pathway in the production of progestational compounds with diverse biological activities. In some biological systems, such as in certain fish species, 17α-hydroxyprogesterone produced by thecal cells is converted to 17α,20β-dihydroxy-4-pregnen-3-one in granulosa cells. nih.gov

Pregnenolone (B344588), the foundational C21 steroid, is derived from cholesterol and serves as the ultimate precursor for all steroid hormones, including this compound. wikipedia.orgmdpi.com The biosynthetic route from pregnenolone involves its conversion to progesterone via the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). mdpi.com Following the formation of progesterone, the pathway converges with the progesterone metabolism route described above. Alternatively, pregnenolone can first be hydroxylated at the 17α-position to form 17α-hydroxypregnenolone. wikipedia.orgaem-sbem.com This intermediate is then converted to 17α-hydroxyprogesterone, which subsequently undergoes 20R-hydroxylation to yield the final product. Research in some marine species has shown that radiolabeled pregnenolone can be metabolized to produce 11-deoxycortisol and 17,20β,21-trihydroxy-4-pregnen-3-one (20β-S), but not 17,20β-dihydroxy-4-pregnen-3-one. nih.gov

The biosynthesis of this compound is closely linked to the pathways that produce androgens such as androstenedione. wikipedia.org The precursor, 17α-hydroxyprogesterone, is a shared intermediate. While one metabolic fate of 17α-hydroxyprogesterone is its conversion to this compound, it can also be acted upon by the enzyme 17,20-lyase (a component of CYP17A1) to form androstenedione. bio-rad.com This enzymatic cleavage removes the two-carbon side chain at C17, leading to the formation of a C19 steroid. Therefore, the relative activities of the enzymes responsible for 20-hydroxylation versus 17,20-lyase activity can influence the balance between the production of dihydroxyprogesterone derivatives and androgens.

Enzymatic Conversions and Key Enzymes

The biosynthesis of this compound is catalyzed by a specific set of enzymes that are crucial for the required hydroxylation and dehydrogenation reactions. These enzymes belong to the families of hydroxysteroid dehydrogenases and cytochrome P450 monooxygenases.

The enzyme 3β-Hydroxysteroid Dehydrogenase (3β-HSD) is essential in the early stages of the biosynthetic pathway leading to this compound, particularly when the synthesis originates from pregnenolone. 3β-HSD catalyzes the conversion of pregnenolone to progesterone. uniprot.org This reaction involves both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to a Δ4 configuration. This enzymatic step is critical as it produces the progesterone backbone necessary for subsequent modifications that lead to the formation of this compound.

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a pivotal role in the metabolism of a wide range of compounds, including steroids. wikipedia.orgmdpi.com In the biosynthesis of this compound, the enzyme 17α-hydroxylase, a member of the cytochrome P450 family designated as CYP17A1, is of central importance. nih.govwikipedia.org

CYP17A1 exhibits dual functionality, possessing both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orguniprot.org The 17α-hydroxylase activity of CYP17A1 is responsible for the conversion of progesterone to 17α-hydroxyprogesterone. nih.govnih.gov This is a crucial step that introduces the hydroxyl group at the C17 position, a defining feature of the final compound. The subsequent conversion of 17α-hydroxyprogesterone to this compound is then carried out by a 20-ketosteroid reductase. While CYP17A1 also has 17,20-lyase activity, which would lead to androgen production, the modulation of this dual activity can direct the metabolic flow towards the synthesis of C21 steroids like this compound. researchgate.net

Interactive Data Tables

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Molecular Formula | Molar Mass ( g/mol ) | Role in Pathway |

| Progesterone | C21H30O2 | 314.46 | Direct precursor, undergoes 17α-hydroxylation. nih.gov |

| Pregnenolone | C21H32O2 | 316.48 | Initial steroid substrate, converted to progesterone. wikipedia.orgmdpi.com |

| 17α-Hydroxyprogesterone | C21H30O3 | 330.46 | Intermediate, undergoes 20R-reduction. nih.gov |

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Enzyme Class | Function in Pathway |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Dehydrogenase/Isomerase | Converts pregnenolone to progesterone. uniprot.org |

| Cytochrome P450 17A1 (CYP17A1) | Monooxygenase | Catalyzes the 17α-hydroxylation of progesterone. nih.govwikipedia.org |

| 20-Ketosteroid Reductase | Reductase | Reduces the 20-keto group of 17α-hydroxyprogesterone. researchgate.net |

Specificity of 20β-Hydroxysteroid Dehydrogenase (20β-HSD)

20β-Hydroxysteroid dehydrogenase (20β-HSD) is an enzyme belonging to the family of oxidoreductases that plays a critical role in the metabolism of C21-steroid hormones. wikipedia.org Its primary function involves catalyzing the reduction of a keto group at the C-20 position of the steroid nucleus to a hydroxyl group, specifically creating the 20β-hydroxysteroid configuration. This enzyme is crucial for the biosynthesis of this compound.

The synthesis pathway heavily relies on the substrate specificity of 20β-HSD. In several fish species, the immediate precursor for this compound is 17α-hydroxyprogesterone. nih.gov The enzyme 20β-HSD, found in the ovarian granulosa cells, specifically recognizes and converts 17α-hydroxyprogesterone into 17α,20β-dihydroxy-4-pregnen-3-one. nih.gov Research in neonatal pig testes has also identified 20β-HSD activity that catalyzes this same reaction, utilizing NADPH as a cofactor. researchgate.net The systematic name for this enzyme class is 3alpha(or 20beta)-hydroxysteroid:NAD+ oxidoreductase, and it is also known by other names such as cortisone reductase and 20beta-HSD. wikipedia.org

Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) in Metabolism

The Aldo-Keto Reductase (AKR) superfamily consists of enzymes that catalyze the reduction of aldehydes and ketones. wikipedia.org Specifically, Aldo-Keto Reductase Family 1 Member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase (20α-HSD), is a key enzyme in steroid hormone metabolism. wikipedia.orggosset.ai AKR1C1 is a cytosolic enzyme that utilizes NADH and/or NADPH as cofactors to convert progesterone into its inactive metabolite, 20α-hydroxy-progesterone. wikipedia.orggosset.ai

The enzymes in the AKR1C subfamily, including AKR1C1, function as 3-keto, 17-keto, and 20-ketosteroid reductases. nih.govnih.gov However, their action on 20-ketosteroids predominantly forms 20α-hydroxy-metabolites. nih.gov This specificity is distinct from the action of 20β-HSD, which is required to produce the (20R) or 20β configuration of this compound. Therefore, AKR1C1's primary role is not in the direct synthesis of this compound but rather in the metabolism of its precursor, progesterone, to a different stereoisomer. wikipedia.orggosset.ai Altered expression of AKR1C genes has been linked to several diseases, and mutations in AKR1C1 can be responsible for disorders of sexual development. nih.govmybiosource.com

Table 1: Key Enzymes in the Metabolism of this compound and Related Steroids

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| 20β-Hydroxysteroid Dehydrogenase | 20β-HSD | Catalyzes the reduction of the C-20 keto group to a 20β-hydroxyl group. | 17α-hydroxyprogesterone | This compound |

| Aldo-Keto Reductase Family 1 Member C1 | AKR1C1 (20α-HSD) | Catalyzes the reduction of the C-20 keto group to a 20α-hydroxyl group. | Progesterone | 20α-hydroxy-progesterone |

Cellular and Tissue Sites of this compound Production

The endogenous production of this compound occurs in specific steroidogenic tissues, with the primary sites varying among species.

Gonadal Synthesis (e.g., Ovaries, Testes)

The gonads are primary sites for the synthesis of this compound, particularly in fish.

Ovaries : In several fish species, the synthesis of this steroid is a collaborative process between two ovarian follicle cell layers. The thecal layer produces 17α-hydroxyprogesterone, which is then transported to the granulosa cells. nih.gov Within the granulosa cells, the enzyme 20β-HSD converts 17α-hydroxyprogesterone into this compound. nih.gov Studies on Atlantic salmon have confirmed high yields of this steroid in the ovaries when incubated with pregnenolone. nih.gov

Testes : The testes are also a significant site of production. Research on sexually mature Atlantic salmon demonstrated that testicular tissue can biosynthesize this compound, although the biosynthetic pathways may differ from those in the ovaries. nih.gov Further studies in immature rainbow trout confirmed that testes possess 20β-HSD activity and are capable of producing the steroid, indicating its role even at early stages of testicular development. researchgate.net

Other Endocrine Tissues and Peripheral Metabolism

Beyond the primary steroidogenic organs, other tissues can also synthesize or metabolize this compound. In Atlantic salmon, the head kidney has been identified as an excellent cellular source of this steroid in both males and females. nih.gov This suggests the head kidney, an important endocrine organ in fish, may play a significant role in its production. nih.gov

Once synthesized, this compound is subject to rapid peripheral metabolism. In the ovaries of the common carp, it is quickly converted to more polar metabolites. nih.gov This rapid metabolism may serve as a deactivation mechanism, allowing the active steroid to accumulate only in response to specific hormonal surges, thereby ensuring precise temporal regulation of its physiological effects. nih.gov

Table 2: Documented Sites of this compound Synthesis

| Tissue/Organ | Cell Type(s) | Species | Finding |

|---|---|---|---|

| Ovaries | Thecal and Granulosa Cells | Fish (general), Atlantic Salmon | Thecal cells produce 17α-hydroxyprogesterone, which is converted by 20β-HSD in granulosa cells. nih.gov |

| Testes | Not specified | Atlantic Salmon, Rainbow Trout | Biosynthesis confirmed; pathways may differ from ovaries. nih.govresearchgate.net |

| Head Kidney | Not specified | Atlantic Salmon | Identified as an excellent source of the steroid in both sexes. nih.gov |

| Interrenal Gland | Interrenal cells | Rainbow Trout | Contains active 20β-HSD and can metabolize the steroid to cortisol. nih.gov |

Hormonal Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated by the endocrine system, primarily through the action of gonadotropins. In female teleost fish, gonadotropin-releasing hormone, follicle-stimulating hormone, and luteinizing hormone have been shown to stimulate the production of this steroid. caymanchem.com

A key regulatory event is the preovulatory surge of a luteinizing hormone-like gonadotropin (GTH II). nih.gov This surge leads to a rapid increase in the expression of 20β-HSD mRNA transcripts within the ovarian granulosa cells. nih.gov The resulting increase in 20β-HSD enzyme levels drives the conversion of 17α-hydroxyprogesterone to this compound, which then acts as a maturation-inducing hormone for oocytes. nih.gov

This hormonal control is also evident in males. In immature male rainbow trout, the administration of partially purified salmon gonadotropin resulted in significantly higher plasma levels of this compound compared to controls, demonstrating that its secretion is responsive to gonadotropin stimulation from an early stage of development. researchgate.net Furthermore, the steroid itself may be part of a feedback loop, as it has been suggested to be a regulator of cortisol production during the periovulatory period in salmonid fishes. nih.gov

Influence of Gonadotropins (FSH, LH)

The production of this compound is predominantly under the control of gonadotropins, particularly a luteinizing hormone (LH)-like gonadotropin, often referred to as GTH II in fish. The synthesis of this steroid occurs within the ovarian follicles through a cooperative mechanism between two distinct cell layers: the thecal cells and the granulosa cells. nih.gov

Under the stimulation of gonadotropin, thecal cells are responsible for producing 17α-hydroxyprogesterone. nih.gov This precursor is then transported to the granulosa cells, where the final conversion to this compound takes place. nih.gov The preovulatory surge of GTH II is the primary trigger for a rapid increase in the expression of 20β-HSD mRNA transcripts within the granulosa cells, leading to a significant boost in the synthesis of the maturation-inducing hormone. nih.gov

Research in amago salmon (Oncorhynchus rhodurus) has provided quantitative insights into this process. Plasma levels of both gonadotropin (GtH) and this compound are low during the vitellogenic phase but rise sharply in mature and ovulated females. In vitro studies with ovarian follicles from amago salmon demonstrated a clear dose-response relationship between gonadotropin stimulation and the production of the steroid.

Table 1: In Vitro Production of this compound by Amago Salmon Ovarian Follicles in Response to Chinook Salmon Gonadotropin (SG-G100)

| Stage of Follicle Development | SG-G100 Concentration | Mean Production of this compound (ng/mL) |

|---|---|---|

| Vitellogenic (June/July) | 1 µg/mL | <0.03 (Not Detectable) |

| Late Vitellogenic (Aug/Sept) | 1 µg/mL | 0.2 - 0.3 |

| Full-grown, Immature (Oct) | 1 µg/mL | >10 |

| Postovulatory | 1 µg/mL | >100 |

Data sourced from studies on amago salmon. researchgate.net

Impact of Gonadotropin-Releasing Hormone (GnRH)

Gonadotropin-Releasing Hormone (GnRH) plays a crucial, albeit indirect, role in the regulation of this compound synthesis. GnRH is released from the hypothalamus and acts on the anterior pituitary gland to stimulate the secretion of the gonadotropins, FSH and LH (or GTH in fish). journalarrb.com These gonadotropins then travel to the gonads to directly stimulate steroidogenesis. Therefore, GnRH initiates the hormonal cascade that culminates in the production of this compound.

Studies using GnRH analogues, such as a luteinizing hormone-releasing hormone (LHRH) analogue, have demonstrated this effect in vivo. In grey mullet (Mugil cephalus) induced to ovulate, the concentration of this compound was undetectable during the initial phases of treatment but increased dramatically in the final phase leading to spawning. nih.gov This surge in the steroid was preceded by a sharp decrease in serum testosterone levels, indicating a shift in the steroidogenic pathway towards the production of the maturation-inducing hormone, triggered by the GnRH-induced gonadotropin release. nih.gov

Table 2: Hormonal Changes in Grey Mullet Serum During Induced Ovulation with an LHRH Analogue

| Phase of Ovulation | Testosterone Levels | This compound Levels |

|---|---|---|

| Phase I (Pre-treatment) | Baseline | Undetectable |

| Phase II (Post-initial injection) | Increased | Undetectable |

| Phase III (Final maturation/spawning) | Decreased Abruptly | Increased Dramatically |

Based on findings in grey mullet. nih.gov

Modulation by Adrenocorticotropic Hormone (ACTH)

Adrenocorticotropic hormone (ACTH) is the primary regulator of steroidogenesis in the adrenal cortex, where it stimulates the synthesis of glucocorticoids (like cortisol) and adrenal androgens. nih.govnih.gov The mechanism of ACTH action involves binding to its receptor, which activates the cAMP/PKA signaling pathway, leading to both acute and chronic responses. frontiersin.org Acutely, it enhances the availability of cholesterol, the precursor for all steroid hormones. frontiersin.org Chronically, it upregulates the transcription of genes encoding steroidogenic enzymes, such as CYP17 (17α-hydroxylase/17,20-lyase) and 3β-hydroxysteroid dehydrogenase. nih.gov

However, based on available scientific literature, there is no direct evidence to suggest that ACTH modulates the biosynthesis of this compound. The production of this specific progestin is primarily localized to the gonads and driven by gonadotropins. The known actions of ACTH are largely confined to the adrenal glands and the regulation of corticosteroids and androgens, not the specific enzymatic step (20β-HSD activity) required for the synthesis of this compound.

Cytokine Modulation of Steroidogenesis

Emerging evidence points to a significant interaction between the immune and endocrine systems in the regulation of gonadal function. Cytokines, which are signaling proteins of the immune system, can modulate gonadal steroidogenesis. While direct studies on the effect of cytokines on this compound synthesis are limited, research on related steroid pathways in fish provides strong inferential evidence for such a role.

In goldfish (Carassius auratus), the pro-inflammatory cytokines tumor necrosis factor-alpha (TNFα) and interleukin-1beta (IL-1β) have been shown to inhibit human chorionic gonadotropin (hCG)-stimulated testosterone production in the testes. nih.gov The inhibitory action of TNFα appears to occur at multiple sites within the steroidogenic pathway, affecting steps beyond cAMP formation and reducing the availability of cholesterol for steroid synthesis. nih.gov Given that testosterone and this compound share common precursors like 17α-hydroxyprogesterone, it is plausible that these cytokines could exert a similar inhibitory effect on the production of this maturation-inducing hormone.

Table 3: Effect of Cytokines on hCG-Stimulated Testosterone Production in Goldfish Testis

| Cytokine | Effect on hCG-Stimulated Testosterone Production | Proposed Site of Action |

|---|---|---|

| TNFα | Significant Inhibition | Multiple sites, including post-cAMP pathway and cholesterol availability |

| IL-1β | Significant Inhibition | Not specified |

Findings from in vitro studies on goldfish testes. nih.gov

Furthermore, studies in the gilthead seabream have shown that exposure to endocrine-disrupting chemicals can alter the gonadal expression of pro-inflammatory cytokines like il1b and tnfa, highlighting the sensitive interplay between environmental factors, the immune system, and reproductive endocrinology. mdpi.com

Biological Roles and Physiological Significance of 20r 17,20 Dihydroxypregn 4 En 3 One

Reproductive Physiology

The primary physiological roles of (20R)-17,20-Dihydroxypregn-4-en-3-one are centered on the regulation of reproductive processes in both male and female aquatic vertebrates. It acts as a maturation-inducing steroid, essential for the successful completion of the reproductive cycle.

This compound is widely recognized as a potent inducer of oocyte maturation in numerous teleost species. nih.govcaymanchem.com This process involves the reinitiation of meiosis in oocytes that have been arrested in prophase I, a critical step for rendering the eggs fertilizable. A key event in this process is Germinal Vesicle Breakdown (GVBD), the dissolution of the oocyte's nucleus. researchgate.net

In-vitro studies have consistently demonstrated the effectiveness of this compound in inducing GVBD. For instance, in species such as the ayu (Plecoglossus altivelis), amago salmon (Oncorhynchus rhodurus), rainbow trout (Salmo gairdneri), and goldfish (Carassius auratus), 17α,20β-dihydroxy-4-pregnen-3-one was found to be the most potent steroid for inducing final oocyte maturation. nih.gov Similarly, it is an effective inducer of GVBD in Persian sturgeon oocytes. caymanchem.com While other pregnene derivatives like progesterone (B1679170) and 17α-hydroxyprogesterone can also induce GVBD, they are typically effective only at higher concentrations. nih.gov

The production of this compound is stimulated by gonadotropins, and its presence in the ovaries at high levels during the final stages of oocyte maturation underscores its role as the natural maturation-inducing steroid in many fish species. nih.govnih.gov

| Species | Observed Effect of this compound | Reference |

| Ayu (Plecoglossus altivelis) | Potent inducer of Germinal Vesicle Breakdown (GVBD) | nih.gov |

| Amago salmon (Oncorhynchus rhodurus) | Potent inducer of Germinal Vesicle Breakdown (GVBD) | nih.gov |

| Rainbow trout (Salmo gairdneri) | Potent inducer of Germinal Vesicle Breakdown (GVBD) | nih.gov |

| Goldfish (Carassius auratus) | Potent inducer of Germinal Vesicle Breakdown (GVBD) | nih.gov |

| Persian sturgeon | Effective inducer of Germinal Vesicle Breakdown (GVBD) | caymanchem.com |

In male teleosts, this compound plays a crucial role in the final stages of spermatogenesis, specifically in the processes of spermiation and the enhancement of milt production. caymanchem.com Spermiation is the process by which mature spermatozoa are released from the Sertoli cells into the lumen of the seminiferous tubules.

Research has shown that exposure to this steroid can significantly increase both the volume and concentration of sperm in males. researchgate.net For example, in Nile tilapia (Oreochromis niloticus), males exposed to water-borne 17α,20β-dihydroxy-4-pregnen-3-one exhibited higher sperm volume and concentration. researchgate.net Furthermore, the spermatozoa from these males showed increased motility and a longer duration of motility. researchgate.net This compound is also known to stimulate the proliferation of early spermatogonia and their differentiation into later stages. sigmaaldrich.com

The presence of high levels of a sulfated metabolite of this steroid, 17α,20β-dihydroxy-4-pregnen-3-one 20-sulphate, has been identified in the urine and blood plasma of spermiating male plaice (Pleuronectes platessa), further indicating its involvement in male reproductive processes. nih.gov

| Species | Effect on Spermiation/Milt Production | Key Findings | Reference |

| Nile tilapia (Oreochromis niloticus) | Enhancement | Increased sperm volume and concentration; higher sperm motility and duration. | researchgate.net |

| Various teleosts | Stimulation | Influences spermiation by stimulating milt production. | caymanchem.com |

| Zebrafish (Danio rerio) | Regulation | Induces proliferation of early spermatogonia and their differentiation. | sigmaaldrich.com |

| Plaice (Pleuronectes platessa) | Association | High levels of its sulfated metabolite found in spermiating males. | nih.gov |

This compound is involved in a feedback loop that regulates gonadotropin levels, which are pituitary hormones that stimulate the gonads. In female amago salmon, plasma levels of both gonadotropin (GtH) and 17α,20β-dihydroxy-4-pregnen-3-one are low during the vitellogenic phase but become elevated in mature and ovulated females. nih.gov This correlation suggests that GtH stimulates the production of 17α,20β-dihydroxy-4-pregnen-3-one, which in turn mediates the final stages of oocyte maturation. nih.gov

In male goldfish, the pheromonal action of this steroid, released by preovulatory females, stimulates a surge in blood gonadotropin levels. nih.gov This elevation in GtH in males is directly linked to an increase in milt volume, preparing them for spawning. nih.gov This demonstrates a mechanism where the steroid, acting as an external signal, directly influences the endocrine system of another individual to regulate gonadotropin expression and synchronize reproductive readiness.

The primary role of this compound in female reproductive physiology is centered on the induction of oocyte maturation, which is a prerequisite for ovulation. nih.gov By triggering GVBD, it prepares the oocyte for release from the ovarian follicle. In goldfish, a dramatic increase in both blood levels and released amounts of this steroid occurs 7-10 hours prior to ovulation, peaking 1-4 hours before the event. nih.gov This timing strongly indicates its direct involvement in the ovulatory process.

There is currently no scientific evidence from the provided search results to suggest a role for this compound in implantation processes. Its established functions are confined to the final maturation and release of oocytes in oviparous (egg-laying) species.

Pheromonal Actions in Aquatic Vertebrates

Beyond its internal hormonal functions, this compound also acts as a potent sex pheromone in many aquatic species, particularly fish. It is released into the water by reproductively active females and detected by males, triggering specific physiological and behavioral responses.

The pheromonal effects of this compound are mediated through the olfactory system of male fish. nih.gov Studies using electro-olfactogram (EOG) recordings in goldfish have shown that their olfactory epithelium is extremely sensitive to this steroid, with detection thresholds as low as 10⁻¹² M. nih.gov

Interestingly, a sulfated metabolite, 17,20β-dihydroxy-4-pregnen-3-one 20-sulfate, also functions as a potent and specific olfactory stimulant. nih.gov The goldfish olfactory system can distinguish between the free steroid and its sulfated form, as they are detected by different olfactory receptor sites. nih.gov This suggests that these two related compounds may function as a distinguishable mixture of pheromonal cues, providing more complex information to the receiving male. nih.gov Upon detection, these pheromonal signals stimulate a cascade of physiological responses in the male, including increased gonadotropin release and sperm production, thereby synchronizing the reproductive states of both sexes. nih.govnih.gov

Influence on Male Sexual Behavior and Endocrine System

This compound, also known as 17α,20β-Dihydroxy-4-pregnen-3-one (17,20β-P), plays a significant role in the male reproductive physiology of various teleost (bony fish) species. Research has established it as a key steroid involved in the later stages of the reproductive cycle. Its production in the testis is understood to be under the control of luteinizing hormone.

Key documented effects in males include the induction of spermiation, which is the release of sperm, and the enhancement of sperm motility. The compound has been shown to stimulate milt (semen) production in several male teleosts. caymanchem.com Furthermore, it has a role in endocrine feedback, stimulating the release of gonadotropin in male goldfish, which in turn promotes sperm production.

Table 1: Documented Endocrine and Reproductive Effects in Male Teleosts

| Physiological Process | Observed Effect of this compound | Species Studied |

| Spermiation | Stimulation of milt production and release | Various teleosts caymanchem.com |

| Sperm Motility | Enhancement of sperm motility | Cyprinids |

| Endocrine Regulation | Stimulation of gonadotropin release | Goldfish |

| Gamete Production | Stimulation of sperm production | Goldfish |

Conjugated Metabolites as Pheromonal Components (e.g., Sulfated Derivatives)

Beyond its direct hormonal action, this compound serves as a precursor to potent pheromonal signals, particularly in its conjugated forms. Studies on goldfish have demonstrated that a sulfated metabolite, 17,20β-dihydroxy-4-pregnen-3-one 20-sulfate (17,20β-P-20S), functions as a powerful and specific sex pheromone.

The olfactory system of goldfish is exceptionally sensitive to both the free steroid and its sulfated conjugate. Electro-olfactogram (EOG) recordings indicate that these two compounds are detected by different olfactory receptor sites. This suggests that they act as a distinguishable mixture of chemical cues, providing complex information to the receiving animal. Like its parent compound, the sulfated metabolite also stimulates gonadotropin release and sperm production in males, highlighting its dual role as both a hormone and a pheromonal component.

Table 2: Comparison of Pheromonal Actions in Goldfish

| Compound | Olfactory Detection Threshold | Receptor Specificity | Physiological Response in Males |

| This compound | ~10⁻¹² M | Detected by specific olfactory sites | Stimulates gonadotropin release and sperm production |

| 17,20β-dihydroxy-4-pregnen-3-one 20-sulfate | ~10⁻¹¹ M | Detected by different olfactory sites than the free form | Stimulates gonadotropin release and sperm production |

Neurobiological Activity and Neurosteroid Modulation

Neurosteroids are steroids synthesized within the brain that can rapidly alter neuronal excitability. They exert their effects by interacting with various neuronal membrane proteins, including ligand-gated ion channels. While the specific neurobiological activity of this compound is not extensively documented, its steroid structure suggests a potential for neurosteroid-like modulation. The following sections describe the established mechanisms of related neurosteroids, which provide a framework for potential, though unconfirmed, functions of this compound.

Interaction with Ligand-Gated Ion Channels (e.g., GABA-A Receptor)

A primary target for many neurosteroids is the γ-aminobutyric acid type A (GABA-A) receptor, which is the major mediator of fast inhibitory neurotransmission in the brain. nih.gov Certain neurosteroids, such as allopregnanolone, act as positive allosteric modulators of GABA-A receptors. nih.gov This means they bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This potentiation of GABAergic inhibition is a key mechanism by which neurosteroids can influence brain activity. nih.gov

Potential for Anxiolytic, Anticonvulsant, and Sedative Effects

The modulation of GABA-A receptors by neurosteroids is directly linked to their wide range of central nervous system effects. By enhancing inhibitory neurotransmission, neurosteroids can produce anxiolytic (anxiety-reducing), anticonvulsant, and sedative-hypnotic effects. nih.gov The clinical relevance of this mechanism is highlighted by the development of neurosteroid analogues for therapeutic use in neuropsychiatric and seizure disorders. biorxiv.org While direct evidence is lacking for this compound, its classification as a steroid hormone suggests that if it does interact with GABA-A receptors, it could potentially elicit similar effects.

Modulation of Neuronal Excitability

Table 3: General Neurosteroid Modulation of GABA-A Receptors

| Mechanism | Effect on Receptor | Consequence for Neuron | Potential Physiological Outcome |

| Positive Allosteric Modulation | Enhanced GABA-A receptor function | Increased chloride influx, hyperpolarization | Sedation, anxiolysis, anticonvulsant activity |

| Regulation of Neuronal Firing | Decreased likelihood of action potential | Reduced neuronal excitability | Stabilization of neuronal networks |

Immunomodulatory Effects

The scientific literature reviewed does not provide specific information regarding the immunomodulatory effects of this compound. While other steroid hormones are known to have significant impacts on the immune system, the direct action of this particular compound in immune regulation is not well-documented.

Molecular Mechanisms and Receptor Interactions of 20r 17,20 Dihydroxypregn 4 En 3 One

Steroid Hormone Receptor Binding and Activation Profiles

(20R)-17,20-Dihydroxypregn-4-en-3-one primarily exerts its effects through binding to and activating a specific membrane-bound receptor, rather than the classical nuclear steroid hormone receptors. In several fish species, this steroid, identified as a maturation-inducing hormone (MIH), binds with high affinity to a membrane progestin receptor (mPR). nih.gov This interaction is crucial for initiating the process of oocyte maturation.

The binding of this compound to its membrane receptor is a highly specific event. Studies have characterized this receptor in the oocytes of various fish species, noting an increase in its concentration just before oocyte maturation. nih.gov While precise quantitative binding data for a wide range of steroid receptors is not extensively documented in a single source, comparative studies provide insights into its binding profile.

| Receptor | Binding Affinity of this compound | Evidence/Remarks |

|---|---|---|

| Membrane Progestin Receptor (mPR) | High | Identified as the primary receptor for mediating oocyte maturation in several fish species. nih.gov |

| Nuclear Progesterone (B1679170) Receptor (nPR) | Low to Negligible | The rapid, non-genomic actions of the compound are inconsistent with classical nPR-mediated transcription. |

| Androgen Receptor (AR) | Not a primary target | No significant binding or activation has been reported. |

| Estrogen Receptor (ER) | Not a primary target | No significant binding or activation has been reported. |

| Glucocorticoid Receptor (GR) | Low to Negligible | Studies on related progestins show weak binding to GR. nih.gov |

| Mineralocorticoid Receptor (MR) | Low to Negligible | Studies on related dihydroxyprogesterone compounds indicate they do not occupy classical mineralocorticoid receptors. bohrium.com |

Non-Genomic Actions and Rapid Signaling Pathways

The interaction of this compound with its membrane receptor initiates rapid, non-genomic signaling events. A key player in this pathway is a pertussis toxin-sensitive inhibitory G-protein, indicating the involvement of the Gαi subtype. nih.gov The activation of this G-protein is a critical early step in the signal transduction cascade.

This non-genomic pathway is characterized by its speed, occurring independently of gene transcription and protein synthesis. The signal is transduced across the cell membrane, leading to the activation of intracellular second messengers. This rapid signaling is essential for physiological processes that require a swift response, such as the final maturation of oocytes. The involvement of a G-protein-coupled receptor is a hallmark of this type of steroid signaling, distinguishing it from the slower, genomic actions of classical steroid hormones.

Post-Receptor Events and Downstream Signaling Cascades

Following the binding of this compound to its membrane receptor and the activation of the inhibitory G-protein, a cascade of downstream signaling events is triggered. A major mediator in this cascade is the maturation-promoting factor (MPF), a complex composed of cdc2 kinase and cyclin B. nih.gov

The activation of MPF is a pivotal event in oocyte maturation. In immature oocytes, cdc2 kinase exists in a monomeric and inactive state, and cyclin B is not stockpiled, although its mRNA is present. nih.gov The signaling pathway initiated by this compound leads to the synthesis of cyclin B. This newly synthesized cyclin B then binds to the pre-existing cdc2 kinase. This binding, coupled with the phosphorylation of cdc2 at a specific threonine residue (threonine 161) by a threonine kinase, results in the formation of the active MPF complex. nih.gov

The induction of cyclin B synthesis is a critical regulatory step. Research has shown that this compound-induced oocyte maturation can be blocked by inhibitors of polyadenylation, suggesting that the steroid initiates the translation of cyclin B mRNA through cytoplasmic poly(A) elongation. nih.gov

Specificity of Interaction with Steroid Receptors

The biological actions of this compound are highly specific, primarily due to its selective interaction with the membrane progestin receptor (mPR) over other classical nuclear steroid receptors. While comprehensive cross-reactivity studies are limited, the available evidence strongly suggests a high degree of specificity.

The rapid, non-genomic nature of its signaling is a key indicator of its specificity for a membrane-bound receptor rather than nuclear receptors that mediate genomic effects through transcriptional regulation. Studies on the binding of various steroids to mPRα have shown that structural features, such as substitutions at the 17α position, which are favorable for binding to the nuclear progesterone receptor, are not well-tolerated by mPRα. nih.gov This structural discrimination contributes to the specificity of ligand binding.

Furthermore, related dihydroxyprogesterone compounds have been shown to have negligible affinity for classical mineralocorticoid and glucocorticoid receptors. bohrium.com While direct quantitative data for this compound is scarce, the collective evidence points towards a highly specific interaction with its cognate membrane receptor, thereby ensuring a precise physiological response.

Advanced Synthetic Methodologies and Chemical Modifications of 20r 17,20 Dihydroxypregn 4 En 3 One

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis provides powerful tools for the creation of complex molecules like (20R)-17,20-Dihydroxypregn-4-en-3-one by combining the precision of enzymatic reactions with the versatility of traditional organic chemistry. Enzymes, particularly from microbial sources, offer high regio- and stereoselectivity, which is often difficult to achieve with conventional chemical methods alone.

The potential of regio- and stereospecific cytochrome P450 species is particularly notable in the chemoenzymatic synthesis of pharmacologically valuable steroids researchgate.net. For instance, the synthesis of cortisol has been achieved in transgenic Saccharomyces cerevisiae yeast through the expression and elimination of 13 genes. In such processes, genes for enzymes that cause undesirable side reactions, such as the 20α-reduction of 17α-hydroxyprogesterone, are inactivated to enhance the yield of the target compound researchgate.net.

Key enzymatic reactions in the synthesis of pregnane (B1235032) diols include:

17α-hydroxylation: A critical step in converting progesterone (B1679170) into intermediates for diol synthesis.

Stereospecific 20-reduction: The reduction of a 20-keto group to a hydroxyl group, which determines the final stereochemistry (20R or 20S).

These enzymatic steps can be integrated with chemical reactions to build the complete steroid scaffold or to introduce further modifications, offering a flexible and efficient route to the target molecule and its analogues.

Microbial Bioconversion Techniques for Stereospecific Production

Microbial bioconversion is a highly effective method for the stereospecific production of this compound. This technique utilizes whole microbial cells or their enzymes to carry out specific transformations on steroid precursors. Recombinant microorganisms, particularly yeasts, have been engineered to express specific enzymes for targeted steroid modifications.

Progesterone biotransformation using recombinant yeasts such as Yarrowia lipolytica and Saccharomyces cerevisiae that express bovine adrenocortical cytochrome P450c17 has been shown to yield 17α-hydroxyprogesterone and both 17α,20β-dihydroxypregn-4-en-3-one (this compound) and its 20α-isomer researchgate.netresearchgate.net. The process involves a sequential conversion of progesterone to 17α-hydroxyprogesterone, followed by reduction to the corresponding diols researchgate.netresearchgate.net.

The bioconversion pathways often involve cycles of 20-oxidation, 17α-hydroxylation, and stereospecific 20-reduction researchgate.net. The specific yeast strains and the enzymes they express, including yeast analogs of mammalian steroid dehydrogenases, play a crucial role in determining the final product distribution researchgate.net. By selecting or engineering appropriate microbial strains, it is possible to favor the production of the desired (20R)-epimer.

| Microorganism | Enzyme System | Substrate | Key Products | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica E129A15 (recombinant) | Bovine Cytochrome P450c17 | Progesterone | 17α-Hydroxyprogesterone, this compound, (20S)-17,20-Dihydroxypregn-4-en-3-one | researchgate.netresearchgate.net |

| Saccharomyces cerevisiae GRF18/YEp5117α (recombinant) | Bovine Cytochrome P450c17 | Progesterone | 17α-Hydroxyprogesterone, this compound, (20S)-17,20-Dihydroxypregn-4-en-3-one | researchgate.netresearchgate.net |

Chemical Synthesis Routes for Steroid Derivatives

While chemoenzymatic and microbial methods are powerful for specific transformations, chemical synthesis remains fundamental for creating the foundational steroid skeleton and for introducing a wide array of functional groups and structural modifications that are not accessible through biological means.

Selective Hydroxylation Strategies

Selective hydroxylation is a key transformation in steroid synthesis, as the position and stereochemistry of hydroxyl groups are critical determinants of biological activity. Cytochrome P450 monooxygenases (P450s or CYPs) are particularly effective for this purpose due to their ability to hydroxylate inactive carbons in a regio- and stereospecific manner nih.gov.

Bacterial P450s, such as CYP154C3 from Streptomyces griseus, have been identified as highly specific steroid D-ring 16α-hydroxylases nih.gov. This enzyme can hydroxylate various steroids, including progesterone and testosterone, specifically at the 16α position. Similarly, CYP154C5 from Nocardia farcinica also exhibits high selectivity for 16α-hydroxylation rwth-aachen.de. In humans, various P450 enzymes, including CYP3A4, are responsible for the hydroxylation of steroids at different positions, such as the 6β-hydroxylation of progesterone and testosterone drugbank.com.

While enzymatic hydroxylation is highly selective, chemical methods can also be employed, although they often require more complex strategies involving protecting groups and multi-step sequences to achieve the desired selectivity.

Stereoselective Reduction Methods

The stereoselective reduction of ketone functionalities is crucial for establishing the correct stereochemistry of hydroxyl groups in steroid derivatives. The reduction of the C20 ketone of a pregnane side chain determines whether the (20R) or (20S) alcohol is formed.

Enzymatic methods often provide high stereoselectivity. For example, 20β-hydroxysteroid dehydrogenases (20β-HSD), found in organisms like neonatal pig testes and Streptomyces, can catalyze the reduction of 17α-hydroxyprogesterone to 17α,20β-dihydroxy-4-pregnen-3-one ((20R) configuration) researchgate.netgoogle.com.

From a chemical synthesis perspective, the reduction of steroidal ketones can be influenced by the choice of reagents and reaction conditions. The Luche reduction, which uses sodium borohydride in the presence of cerium(III) chloride, has been shown to alter the stereoselectivity of the reduction of 20-ketosteroids compared to reduction with sodium borohydride alone nih.gov. While a standard sodium borohydride reduction of a 20-keto pregnane might yield a low proportion of the (20S)-alcohol, the Luche reduction can significantly increase this proportion nih.gov. Achieving high stereoselectivity for the (20R) alcohol often requires careful selection of reducing agents and potentially the use of chiral catalysts or auxiliaries.

Synthesis of Pregnane Analogues and Functionalized Derivatives

The this compound scaffold can be used as a starting point for the synthesis of a wide variety of pregnane analogues and functionalized derivatives. These modifications are often aimed at exploring structure-activity relationships and developing compounds with novel biological properties.

Examples of such modifications include:

Introduction of Heterocyclic Moieties: Pregnane derivatives bearing triazole or imidazole rings at the C-21 position have been synthesized from 16-dehydropregnenolone acetate nih.gov. These modifications can significantly alter the biological activity of the parent steroid.

Aza-steroids: The introduction of nitrogen into the steroid A-ring to create 4-azapregnene derivatives has been explored. These compounds, further functionalized with arylidene groups, have been investigated as potential anticancer agents nih.gov.

Glycosylation: A novel pregnane glycoside has been synthesized from a 3β,20β-dihydroxy-16α-methoxy-pregn-5-ene precursor, demonstrating that the hydroxyl groups on the pregnane skeleton can serve as handles for conjugation to other molecules like carbohydrates benthamdirect.com.

These synthetic efforts highlight the versatility of the pregnane skeleton for chemical modification to generate diverse libraries of compounds for biological screening.

Derivatization for Enhanced Biological Activity or Specificity

The derivatization of this compound and related pregnane steroids is a key strategy for enhancing their biological activity, improving their pharmacokinetic properties, or targeting them to specific biological pathways. By adding or modifying functional groups, chemists can fine-tune the interaction of the steroid with its biological targets.

For example, the synthesis of pregnane derivatives with triazole and imidazole moieties was motivated by the search for new agents to treat hormone-dependent diseases, including cancer nih.gov. These derivatives were shown to inhibit the proliferation of human cancer cell lines, such as prostate (PC-3) and breast (MCF7) cancer cells, in a dose-dependent manner nih.gov.

Similarly, novel 4-azapregnene derivatives have been designed and synthesized as potential anticancer agents. The introduction of an arylidene group was found to be a relevant pharmacophore for anticancer activity, and specific derivatives showed significant cytotoxic activity in both hormone-dependent (LNCaP, T47-D) and androgen-independent (PC-3) cancer cell lines nih.gov.

The synthesis of new pregnane compounds bearing functions characteristic of brassinosteroids has also been explored. While these specific analogues did not show strong plant growth-promoting activity, the introduction of oxygen and amino functions on the D-ring did lead to an enhancement of bioactivity, indicating that even subtle modifications can influence biological outcomes cdnsciencepub.com. These studies underscore the importance of chemical derivatization in the development of new steroid-based therapeutic agents.

| Derivative Class | Structural Modification | Investigated Biological Activity | Reference |

|---|---|---|---|

| Heterocyclic Pregnanes | Triazole or imidazole moiety at C-21 | Antiproliferative activity in prostate, breast, and lung cancer cell lines | nih.gov |

| Aza-steroids | Nitrogen in A-ring (4-aza) with 21-arylidene group | Antiproliferative activity in prostate and breast cancer cell lines | nih.gov |

| Brassinosteroid-like | Oxygen and amino functions on D-ring | Plant growth-promoting activity | cdnsciencepub.com |

| Pregnane Glycosides | Glucopyranosyl group at C-3 | General biological relevance | benthamdirect.com |

Structure Activity Relationship Studies of 20r 17,20 Dihydroxypregn 4 En 3 One and Its Derivatives

Impact of Stereochemistry on Biological Function

The stereochemistry of a molecule, particularly at chiral centers, is a critical determinant of its biological activity. In (20R)-17,20-Dihydroxypregn-4-en-3-one, the configuration at the C-20 position is of paramount importance. The "R" configuration specifies a particular spatial orientation of the hydroxyl group at this position.

While direct comparative studies on the (20R) and (20S) isomers of 17,20-Dihydroxypregn-4-en-3-one are not extensively detailed in the available literature, the principle of stereospecificity is well-established in steroid biochemistry. For instance, a study on the epimers of 20-hydroxyvitamin D3, another steroidal compound, demonstrated that the (20R) and (20S) isomers exhibit distinct biological behaviors. nih.gov The non-naturally occurring 20R epimer and its 20S counterpart showed different antiproliferative activities and were metabolized with varying efficiencies by key enzymes. nih.gov Specifically, 20R-hydroxyvitamin D3 was a better substrate for the enzyme P450scc, while the 20S isomer was more efficiently metabolized by CYP27B1. nih.gov This differential enzymatic recognition and subsequent metabolic fate underscore the profound impact of stereochemistry on biological function.

This example from a related class of compounds suggests that the (20R) and (20S) isomers of 17,20-Dihydroxypregn-4-en-3-one would likely exhibit different binding affinities for their target receptors and be metabolized differently, leading to distinct biological activities. The precise nature of these differences for this compound would require direct comparative studies.

Role of Hydroxyl Groups at C-17 and C-20

The hydroxyl (-OH) groups at the C-17 and C-20 positions are crucial for the biological activity of this compound. These polar groups can participate in hydrogen bonding with amino acid residues in the binding pockets of target proteins, such as receptors and enzymes.

The 17α-hydroxyl group is a key feature in many biologically active steroids. Its presence is often a prerequisite for certain hormonal activities. The enzyme 17α-hydroxylase is responsible for introducing this hydroxyl group onto the steroid scaffold, a critical step in the biosynthesis of glucocorticoids and sex steroids. rupahealth.com

The 20-hydroxyl group, particularly in the (R) configuration, also plays a significant role. Studies on related compounds highlight the importance of hydroxylation at this position for receptor binding and biological response. For example, in a study of the sperm of the southern flounder, 17,20β,21-trihydroxy-4-pregnen-3-one (20β-S) was found to stimulate sperm hypermotility, whereas this compound was ineffective. nih.gov This suggests a high degree of specificity in the receptor's recognition of the hydroxylation pattern on the steroid side chain. A specific receptor for 20β-S was identified on the sperm membranes, indicating that the presence and configuration of the hydroxyl groups are critical for binding and subsequent signal transduction. nih.gov

The presence of both the 17α- and 20β-hydroxyl groups in this compound likely allows for a specific set of interactions with its biological target, which would be altered by the removal or change in the stereochemistry of either hydroxyl group.

Effects of Side Chain Modifications on Receptor Binding and Activity

The side chain at the C-17 position of the steroid nucleus plays a pivotal role in determining the specificity and potency of the molecule. For this compound, this side chain is a 1,2-dihydroxyethyl group. Modifications to this side chain can have a profound impact on receptor binding and subsequent biological activity.

The length, polarity, and steric bulk of the side chain are all critical factors. For example, the introduction of a 21-hydroxyl group to a related pregnane (B1235032), creating 17,20β,21-trihydroxy-4-pregnen-3-one, resulted in a compound that effectively stimulated sperm hypermotility, a function not observed with this compound in the same study. nih.gov This highlights the sensitivity of the receptor to even small changes in the side chain's hydroxylation pattern.

Furthermore, the introduction of different functional groups to the side chain can lead to compounds with altered or novel activities. A study on novel 4-azapregnene derivatives with arylidene groups introduced at the 21-position (adjacent to the 20-keto group in those analogs) demonstrated potent antiproliferative activity. nih.gov The nature of the substituent on the arylidene ring was found to be a key determinant of the cytotoxic potency against different cancer cell lines. nih.gov These findings illustrate that modifications to the side chain are a powerful strategy for modulating the biological activity of pregnane-based compounds and for the development of new therapeutic agents.

Design Principles for Novel Pregnane-Based Ligands

The design of novel pregnane-based ligands with specific and enhanced biological activities is guided by a set of established principles derived from extensive structure-activity relationship studies. These principles aim to optimize the interaction of the ligand with its target receptor while minimizing off-target effects.

A primary consideration is the stereochemistry of the molecule. As discussed, the spatial arrangement of functional groups is critical for receptor recognition and binding. The design of new ligands must therefore carefully consider the desired stereochemistry at all chiral centers to ensure optimal interaction with the target.

The introduction and modification of functional groups at key positions on the pregnane scaffold is another crucial design principle. The strategic placement of hydrogen bond donors and acceptors, such as hydroxyl and keto groups, can enhance binding affinity and specificity. The role of the hydroxyl groups at C-17 and C-20 in this compound exemplifies this principle.

Finally, the design of the side chain at C-17 is a key area for innovation. By varying the length, flexibility, and functional groups of the side chain, it is possible to develop ligands with improved potency, altered efficacy (agonist versus antagonist), and better pharmacokinetic properties. The development of 21-arylideneazapregnene derivatives with antiproliferative activity serves as a compelling example of this approach. nih.gov

By integrating these design principles, medicinal chemists can rationally design and synthesize novel pregnane-based ligands with tailored biological activities for a range of therapeutic applications.

Analytical Approaches in Biological Research of 20r 17,20 Dihydroxypregn 4 En 3 One

Mass Spectrometry-Based Quantification in Biological Matrices

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific quantification of steroids in complex biological matrices. Its ability to distinguish between structurally similar compounds makes it particularly valuable in endocrinological research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While detailed, validated LC-MS/MS methods for the direct quantification of (20R)-17,20-Dihydroxypregn-4-en-3-one in biological matrices are not extensively reported in the readily available literature, the established methodologies for similar steroids, such as 17α-hydroxyprogesterone, provide a strong framework for its analysis.

A typical LC-MS/MS method for a related steroid, 17α-hydroxyprogesterone, involves the following steps. First, the steroid is extracted from the biological matrix, such as plasma or serum, often using liquid-liquid extraction or solid-phase extraction to remove interfering substances. The extract is then subjected to chromatographic separation, most commonly using a reverse-phase C18 column. A gradient elution with a mobile phase consisting of solvents like methanol or acetonitrile and water, often with additives like formic acid or ammonium formate to improve ionization, is employed to separate the analyte from other compounds.

Following separation, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. Quantification is achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion of the analyte and monitoring the intensity of one or more of its characteristic product ions. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it corrects for variations in sample preparation and instrument response. Although specific ion transitions for this compound are not widely published, they would be determined through direct infusion of a pure standard into the mass spectrometer.

Immunoassay Techniques for Detection

Immunoassays offer a high-throughput and cost-effective means of detecting and quantifying steroids in biological fluids. These methods are based on the highly specific binding between an antibody and its target antigen.

A radioimmunoassay (RIA) has been developed for the measurement of 17α,20β-dihydroxy-4-pregnen-3-one (an alternative name for the compound of interest) in the serum of several fish species, including Atlantic salmon, coho salmon, and rainbow trout. nih.gov This assay utilizes an antiserum raised in rabbits against a conjugate of the steroid. The high specificity of the antibody is a critical component of the assay's reliability. The assay is capable of detecting changes in serum levels of the hormone, which is particularly useful for studying its role in physiological processes like ovulation. nih.gov

In addition to RIA, an enzyme-linked immunosorbent assay (ELISA) has also been developed for the quantification of 17,20β-dihydroxy-4-pregnen-3-one. This method offers the advantage of avoiding the use of radioactive materials. The ELISA uses acetylcholinesterase as the enzyme tracer, which has been shown to increase the sensitivity of the assay, allowing for reliable measurements in small volumes of plasma (as little as 10 µl). The assay has been validated and applied to measure the production of the steroid by trout sperm.

Chromatographic Separation Methods (e.g., HPLC, TLC)

Chromatographic techniques are fundamental to the analysis of steroids, providing the necessary separation from other structurally related compounds present in biological extracts.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of steroids. For pregnane (B1235032) steroids and their derivatives, reverse-phase HPLC is commonly employed. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as methanol or acetonitrile. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more polar compounds eluting earlier. The identification of this compound and its metabolites has been achieved using HPLC in conjunction with other analytical techniques.

Thin-layer chromatography (TLC) is a simpler and more rapid chromatographic technique that is often used for the qualitative analysis and purification of steroids. The separation of pregnenes and pregnadienes on TLC plates is influenced by the number and position of double bonds and hydroxyl groups in the steroid structure. Various solvent systems have been developed to achieve effective separation of these compounds on silica gel plates. The choice of solvent system is critical for achieving optimal resolution. Visualization of the separated steroids can be accomplished using various color reagents that produce characteristic colors, aiding in their identification.

NMR Spectroscopy for Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including steroids and their metabolites. It provides detailed information about the carbon-hydrogen framework of a molecule.

The structural elucidation of metabolites and derivatives of this compound would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D 1H and 13C NMR spectra provide initial information on the types and numbers of protons and carbons present. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. These techniques are essential for identifying the positions of new functional groups introduced during metabolic transformation.

Research Implications in Health and Disease Models

Endocrine Disorders and Diagnostic Markers (Research Context)

In clinical and research settings, the levels of specific steroid hormones serve as crucial biomarkers for diagnosing and monitoring endocrine disorders. (20R)-17,20-Dihydroxypregn-4-en-3-one, also known as 17α,20β-dihydroxyprogesterone, is an intermediate in the biosynthetic pathways of several key steroid hormones. Its measurement can be utilized as a diagnostic marker for certain endocrine conditions, such as congenital adrenal hyperplasia (CAH). CAH is a group of inherited disorders affecting the adrenal glands, leading to imbalances in the production of cortisol, aldosterone, and androgens. Analyzing the levels of intermediates like 17α,20β-dihydroxyprogesterone helps in identifying specific enzymatic deficiencies that characterize the different forms of this disorder.

Cancer Research and Antiproliferative Effects of Pregnane (B1235032) Derivatives (Preclinical)

Pregnane derivatives, the class of steroids to which this compound belongs, have been a focus of preclinical cancer research for their potential to influence tumor cell growth.

Studies have demonstrated that various synthetic and natural pregnane derivatives can exert antiproliferative effects on human cancer cell lines. Research has shown that certain pregnanes can inhibit the growth of prostate cancer cells (both androgen-dependent LNCaP and androgen-independent PC-3 lines) and breast cancer cells. For instance, some novel 21-imidazolyl and 21-triazolyl derivatives of pregnenolone (B344588) have shown significant antiproliferative activity in prostate and breast cancer cell lines. frontiersin.org Similarly, other synthesized epoxy- and/or 20-oxime pregnanes have demonstrated cytotoxic activity against LNCaP and PC-3 cells. plos.org The effects can vary based on the specific derivative and the cancer cell type; for example, in studies with MCF-7 breast cancer cells, some pregnane-derived progestagens stimulated growth in one subclone while inhibiting estrogen-stimulated growth in another. nih.gov

Table 1: Antiproliferative Effects of Selected Pregnane Derivatives on Cancer Cell Lines

| Cell Line | Cancer Type | Pregnane Derivative Class | Observed Effect |

|---|---|---|---|

| PC-3 | Prostate Cancer | 21-imidazolyl pregnenolone derivative | Inhibition of proliferation frontiersin.org |

| MCF-7 | Breast Cancer | 21-imidazolyl pregnenolone derivative | Inhibition of proliferation frontiersin.org |

| LNCaP | Prostate Cancer | Epoxy- and/or 20-oxime pregnanes | Cytotoxicity plos.org |

| PC-3 | Prostate Cancer | Epoxy- and/or 20-oxime pregnanes | Cytotoxicity plos.org |

The antiproliferative effects of steroid hormones are often linked to their ability to modulate the expression of genes that control the cell cycle. This compound has been shown to influence key cell cycle components. In studies on fish oocytes, it induces the synthesis of cyclin B. nih.gov Cyclin B then binds to and activates cyclin-dependent kinase 2 (cdc2), forming the maturation-promoting factor (MPF). This complex is a critical regulator that drives the cell through the G2/M transition phase of the cell cycle. nih.gov This mechanism highlights a direct link between the compound and the machinery of cell cycle progression, providing a basis for investigating similar effects in other cell types, including cancer cells.

Research into pregnane derivatives suggests they may interact with several major signaling pathways implicated in cancer development and chemoresistance.

PI3K-Akt Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell proliferation and survival and is frequently hyperactivated in cancer. nih.gov Progestins, a related class of steroid hormones, have been shown to activate the PI3K/Akt pathway, which can contribute to progestin resistance in endometrial cancer cells. nih.gov This suggests that pregnane derivatives could potentially modulate this pathway, an interaction that could be therapeutically relevant.

HIF-1 Signaling: Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that allows tumor cells to adapt to low-oxygen environments and is linked to chemoresistance. nih.gov Research has identified an interaction between the Pregnane X Receptor (PXR), a nuclear receptor activated by various steroids, and HIF-1. nih.gov Under hypoxic conditions, HIF-1 enhances the activity of PXR, which in turn increases the expression of drug resistance genes in prostate cancer cells. nih.gov This demonstrates a mechanism by which pregnane signaling can intersect with the cellular response to hypoxia in cancer.

TNF Signaling: Tumor necrosis factor-alpha (TNF-α) is a cytokine with a dual role in cancer, capable of promoting both cell death and inflammation that supports tumor growth. nih.gov Progesterone (B1679170) has been shown to exert anti-inflammatory effects by blocking the production of pro-inflammatory mediators like TNF-α in neuroinflammation models. researchgate.net This suggests that related pregnane compounds could modulate TNF signaling pathways, potentially influencing inflammation within the tumor microenvironment.

Reproductive Health Research and Fertility Studies

This compound is most extensively studied for its critical role in the reproductive physiology of teleost fish, where it functions as a potent maturation-inducing steroid (MIS). nih.govnih.gov It is synthesized in the ovarian follicular cells from its precursor, 17α-hydroxyprogesterone. nih.govmdpi.com Its primary function is to induce the final stages of oocyte maturation, a process characterized by germinal vesicle breakdown (GVBD), which is the reinitiation of meiosis. nih.govcaymanchem.com

The compound acts via a specific membrane-bound receptor on the oocyte surface. nih.gov This interaction triggers a signal transduction cascade that leads to the formation of the maturation-promoting factor. nih.gov Beyond oocyte maturation, research indicates that this compound can also induce ovulation, the release of the mature egg from the follicle. plos.org In male teleosts, it has been reported to influence spermiation by stimulating the production of milt. caymanchem.com In mammals, the related compound 17α,20α-dihydroxy-4-pregnen-3-one has been measured in both non-pregnant and pregnant women, suggesting a potential role in human reproductive endocrinology. nih.gov

Table 2: Role of this compound in Vertebrate Reproduction

| Organism | Process | Role of Compound |

|---|---|---|

| Teleost Fish (Female) | Oocyte Maturation | Potent inducer of Germinal Vesicle Breakdown (GVBD) nih.govnih.gov |

| Teleost Fish (Female) | Ovulation | Can induce ovulation following maturation plos.org |

| Teleost Fish (Male) | Spermiation | Stimulates milt production caymanchem.com |

Neurological Research and Neuroprotection

There is growing evidence for the neuroprotective effects of pregnane steroids, often referred to as neurosteroids, in various models of neurological injury and disease. Progesterone and its metabolites, such as allopregnanolone, have been shown to reduce inflammation, promote myelin repair, and protect neurons from damage. nih.govkarger.com

Research on specific pregnane derivatives has extended these findings. For example, a polyhydroxy pregnane glycoside isolated from the plant Wattakaka volubilis demonstrated significant neuroprotective effects in a rat model of ischemia-reperfusion brain injury. nih.gov The compound reduced the volume of infarction and markers of oxidative stress. nih.gov Specific research on this compound has explored its activity in the nervous system. A study using zebrafish larvae found that exposure to the compound did not significantly alter locomotor activity, which is a behavioral endpoint used to assess the inhibitory effects of neurosteroids. nih.gov While this particular study did not show a sedative effect, the broader evidence from related pregnane compounds supports continued investigation into the neuroprotective potential of this class of steroids. frontiersin.orgnih.govkarger.com

Immunological Research Context

Due to the lack of available research specifically investigating the immunological effects of this compound, no detailed findings or data tables can be provided for this section.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Metabolic Pathways and Enzymes

The biosynthesis and catabolism of steroid hormones are governed by complex enzymatic pathways. wikipedia.orgwikipedia.org While the general steroidogenesis map from cholesterol is well-established, involving key enzyme classes like cytochrome P450s and hydroxysteroid dehydrogenases, the specific metabolic fate of (20R)-17,20-Dihydroxypregn-4-en-3-one remains a significant knowledge gap. wikipedia.orgoup.com

Future investigations must focus on identifying the specific enzymes responsible for its synthesis and degradation. Research should aim to answer whether this compound is a metabolic intermediate or an end-product and determine its precursor steroids. The human fetal and placental compartments possess complementary enzymatic systems for producing a vast array of steroid hormones, and it is plausible that unique pathways for this compound's formation exist in specific developmental stages or tissues. nih.govhormonebalance.org Furthermore, exploring unconventional metabolic routes, such as anaerobic degradation pathways identified for other steroids in environmental contexts, could reveal novel biological or ecological roles. nih.gov Identifying the enzymes that metabolize this compound will be crucial for understanding its regulation, half-life, and potential drug-drug interactions. nih.gov

Comprehensive Mapping of Receptor Subtype Specificity and Allosteric Modulation

Many pregnane-based neurosteroids exert their powerful effects on the central nervous system by modulating the function of ligand-gated ion channels, most notably GABA-A receptors. nih.govnih.gov These steroids act as potent positive allosteric modulators, enhancing the receptor's response to GABA and thereby increasing inhibitory neurotransmission. nih.govnih.gov The profound diversity of GABA-A receptors, arising from different combinations of their constituent subunits, allows for a wide range of pharmacological responses. mdpi.com

A critical avenue for future research is to conduct a comprehensive mapping of the receptor subtype specificity of this compound. It is vital to determine which specific GABA-A receptor subunit combinations it preferentially binds to and modulates. mdpi.com This will be key to understanding its potential physiological effects, from sedation to anxiolysis or anticonvulsant activity. nih.gov Beyond GABA-A receptors, its activity at other potential targets, such as the Pregnane (B1235032) X Receptor (PXR) which binds many pregnane steroids, or other ion channels, should be systematically investigated. frontiersin.org Understanding its capacity for allosteric modulation at these targets will provide deep insights into its mechanism of action and therapeutic potential. nih.govfrontiersin.org

Development of Advanced Bioanalytical Techniques for In Vivo Monitoring

To understand the pharmacokinetics and physiological relevance of this compound, robust and sensitive bioanalytical methods for its detection in biological matrices are essential. Historically, steroid measurement relied on immunoassays, which can suffer from cross-reactivity and lack of specificity. nih.govnih.gov The current gold standard for steroid analysis has shifted to mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and, more prominently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.govtandfonline.com These techniques offer superior specificity, sensitivity, and the ability to measure multiple steroids simultaneously. nih.govnih.govoup.com

A key future objective is the development and validation of a dedicated LC-MS/MS assay for the absolute quantification of this compound in plasma, cerebrospinal fluid, and various tissues. clinlabint.comnih.gov Such a method would enable precise in vivo monitoring, facilitating studies on its endogenous levels under different physiological conditions, its response to stimuli, and its pharmacokinetic profile.

Table 1: Comparison of Bioanalytical Techniques for Steroid Hormone Analysis This table is generated based on data from multiple sources. nih.govnih.govnih.govaustinpublishinggroup.comresearchgate.net

| Technique | Specificity | Sensitivity | Throughput | Sample Preparation | Key Advantage | Key Disadvantage |

|---|---|---|---|---|---|---|

| Immunoassay (e.g., RIA, ELISA) | Low to Moderate | High | High | Minimal | Ease of use, cost-effective for single analytes | Prone to cross-reactivity and interference nih.govclinlabint.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High | Very High | Low | Complex (requires derivatization) nih.govnih.gov | High resolution and specificity | Labor-intensive, not suitable for thermolabile compounds |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Very High | Very High | Moderate to High | Moderate (e.g., extraction) clinlabint.com | High specificity and multiplexing capability nih.govoup.com | High initial instrument cost |

Exploration of this compound in Diverse Species

Steroid research has predominantly centered on mammalian species. However, steroids are ubiquitous molecules found across fungi, plants, and animals, where they serve diverse biological functions. wikipedia.org A significant unexplored avenue is the investigation of this compound in a wide range of species.